![molecular formula C26H21N3O2 B2488120 (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile CAS No. 956166-18-0](/img/structure/B2488120.png)
(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic compounds known for their unique structural and electronic properties, which make them subjects of interest in various fields of chemistry and materials science. Its structure is characterized by a combination of aromatic rings, a pyrazole moiety, and nitrile functional groups, contributing to its distinct chemical behavior and potential applications in organic synthesis, material science, and possibly as intermediates in pharmaceutical development, though applications in drug development are not discussed here.
Synthesis Analysis
The synthesis of related compounds involves multistep organic reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of closely related E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile showcases the nuanced control over molecular structure through specific reaction conditions and catalysts, resulting in different crystal structures for each isomer (Shinkre et al., 2008).
Molecular Structure Analysis
Crystal structure analyses reveal detailed information about the geometric arrangement of atoms within the molecule. The study of similar compounds has provided insights into the zwitterionic nature of such molecules and their stability as E-isomers in solid states, as evidenced through experimental and theoretical methods including NMR, IR, UV/VIS spectroscopy, and DFT calculations (Jasiński et al., 2016).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, reflecting their reactivity and interaction with different reagents. The presence of multiple functional groups allows for selective modifications, enabling the synthesis of a wide range of derivatives with diverse chemical properties.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure. The synthesis and characterization of isomers highlight how slight changes in molecular configuration can lead to significant differences in physical properties, including crystal packing and melting points.
Chemical Properties Analysis
The chemical behavior of these compounds is defined by their functional groups. The nitrile group, aromatic rings, and dimethoxyphenyl groups contribute to their reactivity towards nucleophilic and electrophilic agents, as well as their potential utility in complex chemical synthesis. Their electronic and charge-transport properties have been explored through quantum chemical methods, indicating their potential as materials for electronic applications (Irfan et al., 2015).
Wissenschaftliche Forschungsanwendungen
Electro-Optical and Charge-Transport Properties
- The electro-optical and charge-transport properties of a similar compound, trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN), were investigated using quantum chemical methods. This study revealed that DMNPN is an efficient hole-transport material, indicating its potential use in electronic devices (Irfan et al., 2015).
Synthesis and Characterization
- Research focused on synthesizing and characterizing a series of compounds related to (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile. These studies involve detailed chemical tests and spectral characterizations, contributing to the broader understanding of similar compounds' structures and properties (Tayade & Waghmare, 2016).
Zwitterionic Nature and Reactivity
- Another study investigated the zwitterionic nature and reactivity of a related compound, (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, using experimental and theoretical methods. Understanding the molecular structure and reactivity of such compounds can be crucial for designing new materials and pharmaceuticals (Jasiński et al., 2016).
Crystal Structures and π Interactions
- Detailed structural analysis was conducted on derivatives of (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile, examining the importance of π interactions in these compounds. Such studies can have implications in the field of crystal engineering and material science (Gomes et al., 2020).
Biocatalysis and Enzymatic Studies
- Research involving the biotransformation of related compounds by Pleurotus ostreatus (a fungus) explored the presence of enoate reductase activity. This kind of study is significant in biocatalysis and organic chemistry (Skrobiszewski et al., 2013).
Eigenschaften
IUPAC Name |
(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-30-24-14-13-20(16-25(24)31-2)26-22(15-21(17-27)19-9-5-3-6-10-19)18-29(28-26)23-11-7-4-8-12-23/h3-16,18H,1-2H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFLZUQWGHRCJH-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B2488038.png)
![3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2488040.png)
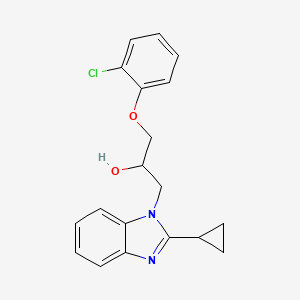

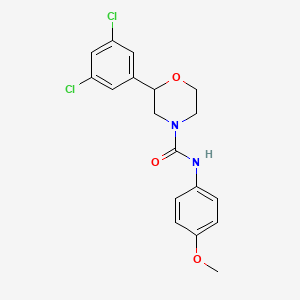
![2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2488049.png)

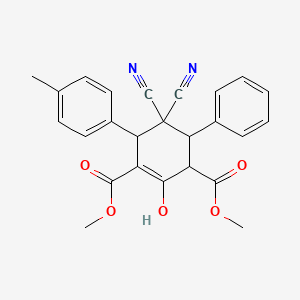
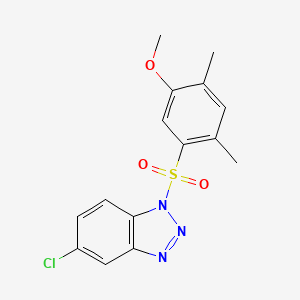
![1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2488056.png)
![(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2488057.png)
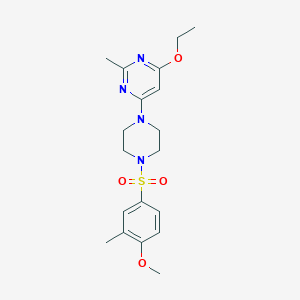
![1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2488059.png)
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol](/img/structure/B2488060.png)